N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide
Description
N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide is a compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring imparts interesting physical, chemical, and biological properties to the compound .
Properties
IUPAC Name |
N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-10-8-15-5-3-11(10)16-12(17)6-9-2-1-4-14-7-9/h1-5,7-8H,6H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIIHSVLINPONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NC2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide typically involves the reaction of 3-fluoropyridine with 2-pyridin-3-ylacetic acid under specific conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the desired product .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and acetic anhydride.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridines .
Scientific Research Applications
N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the aromatic ring enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
2-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
3-Bromopyridine: A brominated analogue with different reactivity and properties.
Uniqueness
N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and pyridinyl groups enhances its potential for diverse applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
